Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)6-3-11-12-4-5(9)2-10-7(6)12/h2-4H,1H3 |
InChI Key |
VCGXYOAWPXXNHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1)I |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Formation
The synthesis typically begins with the formation of the fused bicyclic pyrazolo[1,5-a]pyrimidine system. Several methods have been reported:
Cyclocondensation of Amino Pyrazoles with Enaminones or Chalcones : This one-pot reaction involves amino pyrazoles reacting with 1,3-biselectrophilic reagents such as enaminones or chalcones in the presence of an oxidant like potassium persulfate (K2S2O8). The reaction proceeds via cyclization to form the pyrazolo[1,5-a]pyrimidine core under mild conditions, often in aqueous media. This method is noted for its efficiency, mildness, and scalability with wide functional group tolerance.
Three-Component Reactions : Another robust approach involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds (e.g., malononitrile or ethyl cyanoacetate). This one-pot process proceeds through imine intermediate formation, nucleophilic attack, and cyclization to yield the pyrazolo[1,5-a]pyrimidine scaffold. Microwave-assisted variants of this reaction significantly reduce reaction times and improve yields, aligning with green chemistry principles.
Microwave-Assisted Cyclization : Microwave irradiation accelerates the synthesis by providing rapid and uniform heating, leading to cleaner reactions and higher yields. This technique has been applied successfully to pyrazolo[1,5-a]pyrimidine derivatives, reducing reaction times from hours to minutes and minimizing by-products.
Ester Functional Group Installation
The methyl ester group at the 3-carboxylate position is generally introduced either by:
Using appropriately substituted starting materials such as ethyl or methyl esters of β-dicarbonyl compounds during the cyclization step, which retain the ester functionality in the final product.
Alternatively, post-synthetic esterification of the carboxylic acid derivative can be performed if required.
Summary of Preparation Protocols and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | Amino pyrazole + enaminone/chalcone + K2S2O8 | Aqueous medium, 80 °C, mild conditions | 70–90 |
| Three-component reaction | 3-amino-1H-pyrazole + aldehyde + activated methylene compound | Microwave-assisted or reflux in ethanol | 75–95 |
| Oxidative iodination | NaI + K2S2O8, 80 °C, aqueous or mixed solvents | One-pot or stepwise; selective iodination at C-6 | 80–95 |
| Purification | Column chromatography (ethyl acetate/hexane) | High purity (>95%) products obtained | — |
Research Findings and Advantages
Efficiency and Selectivity : The oxidative halogenation protocol using NaI/K2S2O8 is highly selective for the 6-position iodination, avoiding over-halogenation or side reactions.
Mild and Green Conditions : The use of water as solvent and mild oxidants aligns with sustainable chemistry practices. Microwave-assisted reactions further reduce energy consumption and reaction times.
Versatility : The methods tolerate a broad range of functional groups on the pyrazole and pyrimidine rings, allowing structural diversity for medicinal chemistry applications.
Scalability : The one-pot synthesis and mild reaction conditions facilitate scale-up for industrial or research purposes without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or acetonitrile.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or alkyne derivatives.
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate has been identified as a promising lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with specific biological targets involved in various disease processes, particularly in oncology and inflammatory diseases. The iodine atom at the 6-position enhances its reactivity, making it suitable for further modifications to improve biological activity.
Biological Activity
Research indicates that compounds within the pyrazolo-pyrimidine family exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Preliminary studies suggest that this compound can interact with enzymes and receptors related to cellular signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further development as a therapeutic agent.
Material Science
Intermediate in Organic Synthesis
Beyond its applications in medicinal chemistry, this compound serves as an intermediate in organic synthesis. Its unique chemical properties make it suitable for use in the development of novel materials. For instance, derivatives of this compound may be utilized in the synthesis of advanced materials with specific functionalities.
Case Study: Inhibition of Kinases
Recent studies have focused on the compound's ability to inhibit specific kinases such as Adaptor Associated Kinase 1 (AAK1). AAK1 plays a crucial role in endocytosis and synaptic vesicle recycling, making it a significant target for therapeutic intervention in conditions like cancer and neurodegenerative diseases. The binding affinity and inhibitory potency of this compound against AAK1 have been evaluated using various biochemical assays .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen Substitution : Iodine at position 6 (target compound) increases molecular weight and polarizability compared to fluorine or chlorine analogues (e.g., 327.35 g/mol for fluorobenzyl derivative vs. 303.06 g/mol for iodinated compound ).
- Amino Groups: Amino-substituted derivatives (e.g., 6-amino in ) show NH₂ IR stretches (~3450 cm⁻¹) and enhanced hydrogen-bonding capacity, which may improve solubility in polar solvents.
- Aromatic Substitution : Bulky aryl groups (e.g., 4-chlorophenyl in ) elevate melting points (221–223°C) due to increased crystal packing efficiency.
Biological Activity
Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₆IN₃O₂
- Molecular Weight : Approximately 303.06 g/mol
- Functional Groups : Contains an iodine atom at the 6-position, which enhances its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Kinase Inhibition : This compound has shown potential as an inhibitor of specific kinases, including adaptor-associated kinase 1 (AAK1), which is involved in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 may have implications for cancer treatment and neurodegenerative diseases .
- Enzyme Modulation : The compound's structure allows it to interact with enzymes, potentially inhibiting their activity through stable complex formation at the active site. This mechanism is crucial for its anticancer and anti-inflammatory properties .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation through kinase inhibition. For instance, it may affect pathways regulated by PI3K and AKT, which are vital in cancer biology .
- Anti-inflammatory Effects : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class possess anti-inflammatory properties. This compound may contribute to this activity through modulation of inflammatory pathways .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may exhibit antibacterial and antiparasitic activities against pathogens such as Mycobacterium tuberculosis and P. falciparum .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In vitro Studies : A study demonstrated that this compound inhibited AAK1 with an IC50 value indicative of strong potency in cellular assays .
- In vivo Models : Animal models have shown promising results where administration of the compound led to reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent in oncology .
- SAR Investigations : Structure-activity relationship (SAR) studies have identified key modifications that enhance potency and selectivity for specific targets. For example, variations at the C2 and C3 positions have been explored to optimize binding affinity to kinases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate | Amino group at position 2 | Anticancer activity | Different substitution pattern |
| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Ethyl group instead of methyl | Anti-inflammatory properties | Varies in alkyl substitution |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Bromine at position 5 | Similar kinase inhibition | Different halogen substitution |
This table illustrates how this compound's iodine substitution may enhance its biological activity compared to other derivatives lacking this feature.
Q & A
Q. How does the 6-iodo substituent influence reactivity in cross-coupling reactions, and what steric/electronic challenges arise?
The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Electronic Effects : The electron-withdrawing nature of iodine increases electrophilicity at C6, facilitating nucleophilic aromatic substitution (SNAr) but may deactivate the pyrimidine ring toward electrophiles .
- Steric Hindrance : Bulky iodinated intermediates require ligand-accelerated catalysis (e.g., Pd(PPh₃)₄) to mitigate steric clashes during coupling .
- Side Reactions : Competing deiodination under basic conditions necessitates controlled pH (<9) and inert atmospheres .
Q. What methodological approaches resolve contradictions in crystallographic data for halogenated pyrazolo[1,5-a]pyrimidines?
Discrepancies in bond lengths/angles often stem from:
- Disorder Modeling : Heavy atoms (e.g., iodine) may exhibit positional disorder. SHELXL’s PART instruction partitions occupancies to refine disordered regions .
- Thermal Motion : High thermal parameters (B-factors) for iodine require anisotropic refinement and TWIN/BASF commands for twinned crystals .
- Validation Tools : Programs like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) and validate hydrogen bonding in halogen-bonded networks .
Q. How is Methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate utilized in PROTAC development?
The compound serves as a scaffold for E3 ligase binders in proteolysis-targeting chimeras (PROTACs):
- Functionalization : The ester group is hydrolyzed to a carboxylic acid for linker attachment, while the iodine enables late-stage diversification via cross-coupling .
- Case Study : Analogues like ethyl 5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylates (e.g., 4a–h ) are cyclized with chalcones and oxidized to yield warheads for kinase-targeted degradation .
Q. What are the limitations of current synthetic methods for iodinated pyrazolo-pyrimidines, and how can they be addressed?
- Low Yields in Iodination : Competing side reactions (e.g., diiodination) reduce mono-iodinated product purity. Solutions:
- Use stoichiometric NIS in DMF at 0°C to suppress polyhalogenation .
- Purify via silica gel chromatography with hexane/EtOAc gradients .
- Sensitivity to Moisture : Hydrolysis of the methyl ester occurs in aqueous conditions. Anhydrous solvents (e.g., THF) and molecular sieves improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
